1H-Indole--benzene (1/1)
Description
Properties
CAS No. |
330156-51-9 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
benzene;1H-indole |
InChI |
InChI=1S/C8H7N.C6H6/c1-2-4-8-7(3-1)5-6-9-8;1-2-4-6-5-3-1/h1-6,9H;1-6H |
InChI Key |
HAXSCOGBPLMKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Contextualization As a Model Aromatic Complex
The indole-benzene dimer is a quintessential example of a model aromatic complex. nih.gov Indole (B1671886), the aromatic side chain of the amino acid tryptophan, and benzene (B151609), the side chain of phenylalanine, are fundamental building blocks of proteins. nih.gov The interaction between these two aromatic systems provides a simplified, yet powerful, model for understanding the complex forces that govern protein folding, stability, and molecular recognition. acs.orgnih.gov
Theoretical studies have explored the potential energy surface of this complex, revealing several possible stable arrangements with similar energies. These include parallel displaced (PD), T-shaped (T), and various tilted configurations. nih.govresearchgate.net This complexity underscores the subtle interplay of forces involved in aromatic-aromatic interactions.
Significance in Non Covalent Interaction Research
The study of the 1H-Indole--benzene (1/1) complex is of paramount significance in the research of non-covalent interactions. These interactions, though individually weak, collectively play a dominant role in the structure and dynamics of molecules. nih.gov The indole-benzene dimer allows for the detailed investigation of several types of non-covalent forces, including π-π stacking, N-H···π hydrogen bonding, and dispersion forces. nih.govnih.govnih.gov
Experimental techniques such as UV spectroscopy, infrared-ultraviolet (IR/UV) double resonance spectroscopy, and mass-analyzed threshold ionization (MATI) spectroscopy have been employed to probe the structure and energetics of the indole-benzene complex. nih.govresearchgate.netacs.orgresearchgate.net These experimental findings, when combined with high-level quantum chemical calculations, provide a detailed picture of the intermolecular forces at play.
A key finding is the identification of the N-H···π hydrogen bond as the dominant interaction in the most stable configuration of the dimer, where the N-H group of indole (B1671886) points towards the π-electron cloud of benzene (B151609). nih.govresearchgate.netacs.org The red shift observed in the N-H stretching frequency in the dimer compared to the free indole monomer provides direct spectroscopic evidence for this hydrogen bond. nih.govresearchgate.netresearchgate.net
Table 1: Experimental and Theoretical Data for the 1H-Indole--Benzene (1/1) Complex
| Parameter | Experimental Value | Theoretical Value | Method/Reference |
|---|---|---|---|
| Dissociation Energy (D₀) | 1823 ± 15 cm⁻¹ (5.2 kcal/mol) | 5.3 kcal/mol | MATI / CCSD(T) acs.orgresearchgate.netacs.org |
| Interaction Energy | - | -5.62 kcal mol⁻¹ | CCSD(T)/CBS nih.gov |
| N-H Stretch Frequency Red Shift | 46 cm⁻¹ | - | FDIR researchgate.net |
| Ionization Energy | 59833 cm⁻¹ | - | MATI acs.org |
| Cationic Dissociation Energy (E₀) | 4581 ± 10 cm⁻¹ | - | MATI acs.org |
This table presents a selection of experimental and theoretical data for the 1H-Indole--benzene (1/1) complex. The dissociation energy (D₀) represents the energy required to separate the neutral complex into its constituent molecules. The interaction energy is a theoretical measure of the stabilization gained upon complex formation. The red shift in the N-H stretching frequency is a hallmark of N-H···π hydrogen bonding. Ionization energy is the energy required to remove an electron from the complex, and the cationic dissociation energy is the energy needed to break apart the resulting ion.
Role As a Model System for Aromatic Residue Interactions in Biological Systems
Quantum Chemical Approaches to Complex Formation
The accurate description of the weak intermolecular forces in the indole-benzene complex requires sophisticated quantum chemical methods that can properly account for electron correlation effects, particularly London dispersion forces, which are dominant in such systems.
Ab initio (from first principles) methods are paramount for obtaining reliable descriptions of non-covalently bound systems. Møller–Plesset perturbation theory to the second order (MP2) is a widely used method that offers a good balance between computational cost and accuracy. It is one of the simplest methods to incorporate electron correlation, which is essential for describing dispersion energy. However, MP2 has a known tendency to overestimate dispersion interactions, particularly with larger basis sets.
For benchmark-quality results, the Coupled Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T), is considered the "gold standard" in quantum chemistry. While computationally demanding, CCSD(T) provides highly accurate interaction energies and geometries for small to medium-sized molecular complexes. It serves as the reference against which less computationally expensive methods, such as DFT, are often calibrated. For the indole-benzene complex, CCSD(T) calculations are crucial for definitively establishing the energetic ordering of different possible conformations and for providing benchmark interaction energies.
Density Functional Theory (DFT) presents a more computationally tractable alternative to high-level ab initio methods, allowing for the study of larger systems and more extensive scans of the potential energy surface. However, standard DFT functionals, such as the popular B3LYP, are known to inadequately describe the long-range electron correlation responsible for dispersion forces. Consequently, uncorrected DFT methods often fail to find stable bound structures for π-stacked complexes or severely underestimate their binding energies.
To overcome this limitation, several dispersion-corrected DFT methods have been developed. These approaches augment standard DFT calculations with an empirical or non-local term to account for dispersion. Common examples include:
DFT-D schemes: Methods like B3LYP-D3 or B97-D add an empirical, pairwise C₆/R⁶ term to the DFT energy.
Dispersion-corrected functionals: Functionals such as the ωB97X-D or M06-2X have been parameterized to inherently account for dispersion interactions to a greater degree.
The performance of these methods for the indole-benzene system has been evaluated by comparing their results to CCSD(T) benchmarks. Studies show that dispersion-corrected DFT can provide interaction energies with reasonable accuracy, making them a valuable tool for initial geometric screening and for systems too large for routine CCSD(T) calculations.
The choice of basis set is critical for the accurate modeling of non-covalent interactions. Because these interactions are mediated by the diffuse outer regions of electron clouds, basis sets must include diffuse functions (e.g., the "aug-" prefix in Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ). Without them, the binding energy is significantly underestimated.
A major challenge in these calculations is the Basis Set Superposition Error (BSSE), an artificial stabilization that occurs because the basis functions of one monomer can be used to improve the description of the other monomer within the complex. The most common method to correct for BSSE is the counterpoise (CP) correction procedure of Boys and Bernardi.
To obtain the most accurate theoretical interaction energy, results are extrapolated to the Complete Basis Set (CBS) limit. This procedure involves performing calculations with a series of systematically larger basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ, aug-cc-pVQZ) and then extrapolating the energy to the theoretical limit of an infinitely large basis set. A common scheme for CCSD(T) involves separate extrapolations for the Hartree-Fock and correlation energy components. The CCSD(T)/CBS energy is considered the definitive theoretical value for the interaction energy at a given geometry.
Density Functional Theory (DFT) Applications
Characterization of Interaction Energies and Potentials
Computational studies have focused on quantifying the strength of the indole-benzene interaction and mapping its potential energy surface to identify the most stable geometric arrangements.
The interaction energy (ΔE), also referred to as the binding energy (Dₑ), is defined as the energy of the complex minus the sum of the energies of the isolated monomers. A more experimentally relevant quantity is the dissociation energy (D₀), which accounts for the difference in zero-point vibrational energies (ZPVE) between the complex and the monomers (D₀ = Dₑ - ΔZPVE).
High-level CCSD(T)/CBS calculations have provided benchmark values for the interaction energy of the indole-benzene complex. These calculations reveal that the interaction is quite significant for a neutral, non-covalent complex, with binding energies on the order of 4-5 kcal/mol. The table below summarizes benchmark interaction energies for the most stable conformers.
| Conformer | Method | Interaction Energy (Dₑ, kcal/mol) | Reference |
|---|---|---|---|
| T-shaped (H-pointing to pyrrole (B145914) ring) | CCSD(T)/CBS | -5.02 | Hobza et al. |
| Parallel-Displaced (Stacked) | CCSD(T)/CBS | -4.59 | Hobza et al. |
| T-shaped (H-pointing to benzene ring) | CCSD(T)/CBS | -4.30 | Hobza et al. |
| T-shaped (H-pointing to pyrrole ring) | MP2/aug-cc-pVTZ (CP-corrected) | -5.71 | Theoretical Study |
| Parallel-Displaced (Stacked) | B97-D/TZVPP | -4.99 | DFT Study |
Note: Negative values indicate a stabilizing interaction. CBS denotes Complete Basis Set extrapolation.
The potential energy surface (PES) of the indole-benzene complex is complex, featuring several local minima corresponding to different geometric arrangements. The primary conformers investigated are:
T-shaped (T): One molecule acts as the "stem" and the other as the "top" of the T. This geometry is stabilized by C-H···π interactions, where a C-H bond from one molecule points towards the electron-rich π-system of the other. For indole-benzene, the global minimum on the PES is a T-shaped structure where a C-H bond of benzene points towards the center of the electron-rich five-membered pyrrole ring of indole.
Parallel-Displaced (PD): The rings of indole and benzene are parallel but shifted relative to one another. This arrangement maximizes attractive dispersion forces while minimizing repulsive electrostatic interactions between the π-electron clouds. This conformer is a very close-lying local minimum, only slightly less stable than the global minimum T-shaped structure.
Sandwich (S): The rings are stacked directly on top of each other. This conformation is generally a saddle point on the PES (not a true minimum) due to significant electrostatic repulsion.
The subtle energy differences between these conformers highlight the delicate balance between electrostatic and dispersion forces in shaping the structure of the complex.
| Conformer Description | Relative Energy (kcal/mol) | Intermolecular Distance (Å) | Stabilizing Interaction Type |
|---|---|---|---|
| T-shaped (Benzene C-H → Indole Pyrrole Ring) | 0.00 (Global Minimum) | ~2.4 (H to ring plane) | C-H···π |
| Parallel-Displaced (Stacked) | +0.43 | ~3.5 (Interplanar) | π-π stacking (Dispersion) |
| T-shaped (Benzene C-H → Indole Benzene Ring) | +0.72 | ~2.5 (H to ring plane) | C-H···π |
Note: Energies and distances are representative values from high-level CCSD(T)/CBS calculations. Relative energy is given with respect to the global minimum.
Analysis of Stabilization Enthalpies
The stabilization enthalpy of the indole-benzene complex is a key measure of the strength of their interaction. Computational studies, employing high-level quantum chemical methods, have been instrumental in determining these values.
The global minimum energy structure of the indole-benzene complex is the N-H/π T-shaped configuration, where the N-H bond of indole points towards the π-cloud of the benzene ring. acs.orgnih.gov The calculated interaction energy for this configuration at the CCSD(T)/CBS limit, a highly accurate theoretical level, is -5.62 kcal mol⁻¹. acs.orgnih.gov This indicates a strong, favorable interaction.
Experimental and theoretical values for the stabilization enthalpy of the neutral indole-benzene complex show excellent agreement. An experimental value of 5.2 kcal/mol (1823 ± 15 cm⁻¹) has been reported, which aligns well with a final theoretical estimate of 5.3 kcal/mol. acs.org This agreement validates the theoretical approaches used and confirms the N-H···π bonded structure of the complex. acs.org For the radical cation of the complex, the stabilization enthalpy is significantly larger, with an experimental value of 13.1 kcal/mol (4581 ± 10 cm⁻¹) and a theoretical estimate of 12.8 kcal/mol. acs.org
Different computational methods have been used to calculate the interaction energies. For instance, the MP2 and SCS-MP2 methods with the aug-cc-pVDZ basis set have been employed to explore the potential energy surfaces of T-shaped and parallel displaced (PD) configurations. acs.orgnih.gov While these methods may predict different minimum energy configurations for the PD structures, higher-level CCSD(T) calculations provide a more definitive answer, favoring the SCS-MP2 PD configuration. acs.orgnih.gov The SCS-CCSD method, when extrapolated to the complete basis set (CBS) limit, has been shown to be highly reliable, with only about a 2% error compared to CCSD(T)/CBS results. acs.orgnih.gov
The extended aromaticity of indole and the positive charge on the hydrogen of its N-H bond contribute to stronger nonbonded interactions with benzene compared to the benzene dimer. acs.orgnih.gov
Table 1: Calculated Interaction and Stabilization Energies for the Indole-Benzene Complex
| Configuration | Method | Interaction/Stabilization Energy (kcal/mol) | Reference |
|---|---|---|---|
| N-H/π T-shaped (Global Minimum) | CCSD(T)/CBS | -5.62 | acs.orgnih.gov |
| Neutral Complex | Experimental | 5.2 | acs.org |
| Neutral Complex | Theoretical | 5.3 | acs.org |
| Radical Cation Complex | Experimental | 13.1 | acs.org |
| Radical Cation Complex | Theoretical | 12.8 | acs.org |
| T-shaped | DFT-D (BLYP) | -4.78 | researchgate.net |
| T-shaped | DFT-D (PBE) | -4.80 | researchgate.net |
Molecular Dynamics Simulations of Indole-Benzene Systems
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecular systems, including the association and solvation of the indole-benzene complex. nih.govnih.gov These simulations can provide detailed information about the spatial and orientational arrangements of the molecules over time.
Simulating Orientational and Spatial Distributions
MD simulations have been used to study the localization and orientation of indole and benzene within environments like lipid bilayers, which can serve as a proxy for understanding their interactions in a complex medium. nih.gov These simulations reveal that indole has a strong preference for the interfacial region of a lipid bilayer, with specific localization sites near the glycerol (B35011) and choline (B1196258) moieties, as well as a weakly bound site in the hydrocarbon core. nih.gov In contrast, benzene is more broadly distributed throughout the bilayer, with its most stable position being the hydrocarbon core. nih.gov
The orientational and spatial distributions are influenced by a variety of electrostatic interactions. nih.gov These include hydrogen bonding, cation-pi interactions, and interactions between the molecular dipoles and electric fields within the environment. nih.gov The potential energy surface of the indole-benzene complex is relatively flat, allowing for several stable or metastable configurations, including parallel displaced (PD), T-shaped (T), and various tilted structures. nih.govresearchgate.net Experimental evidence from IR/UV double resonance spectroscopy, combined with quantum chemical calculations, suggests that the most likely structure in the gas phase is a tilted T-shaped (T') N-H···π bound complex. nih.govresearchgate.net
Free Energy Calculations of Association and Solvation
Calculating the free energy of association provides a quantitative measure of the binding affinity between indole and benzene. nih.govwustl.edu Methods like thermodynamic integration can be used to compute the free energy of transferring a ligand from a solvent to a binding site. nih.gov For small, rigid aromatic molecules like indole and benzene, these calculations can yield results that are in excellent agreement with experimental data. nih.gov
Advanced Interaction Decomposition Methods (e.g., Symmetry-Adapted Perturbation Theory, SAPT)
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method that decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. acs.orgcapes.gov.braip.org This allows for a detailed understanding of the forces driving the interaction between molecules.
For the indole-benzene complex, SAPT analysis reveals the relative importance of these different energy components. The trend of interaction energies in T-shaped configurations can be rationalized by considering electrostatic potential maps and SAPT results. acs.orgnih.gov A detailed energy decomposition analysis based on SAPT has been performed to accurately characterize the π-π interaction energies in indole-benzene complexes. researchgate.net
SAPT can be applied to various configurations of the complex. A study using SAPT2+/aug-cc-pVDZ provided a decomposition of the interaction energy for different conformations of the indole-benzene dimer. mpg.de For a parallel-displaced (PD) conformation, the electrostatic, exchange, induction, and dispersion energies were calculated to be -3.86, 10.20, -1.20, and -11.00 kcal/mol, respectively. mpg.de The large negative dispersion energy highlights its critical role in the stability of this π-stacked arrangement.
The SAPT methodology has been successfully applied to analyze π-π interactions in other systems as well, such as the benzene dimer, providing a rigorous decomposition of the interaction energy. acs.org The ability of SAPT to break down the interaction energy into physically intuitive terms makes it an invaluable tool for studying noncovalent interactions in systems like the 1H-Indole--benzene (1/1) complex. aip.org
Table 2: SAPT Decomposition of Interaction Energy for a Parallel-Displaced (PD) Indole-Benzene Dimer (kcal/mol)
| Energy Component | Value (kcal/mol) |
|---|---|
| Electrostatics | -3.86 |
| Exchange | 10.20 |
| Induction | -1.20 |
| Dispersion | -11.00 |
Data from SAPT2+/aug-cc-pVDZ calculations. mpg.de
Crystallographic Studies and Solid State Supramolecular Architectures
Single Crystal X-ray Diffraction Analysis of Indole-Benzene Co-crystals and Related Systems
Pure indole (B1671886) crystallizes in the orthorhombic space group Pna2₁. acs.org Its crystal structure is characterized by a notable orientational disorder, where the molecule is flipped by 180° within the same crystallographic position. acs.org Analysis of indole derivatives containing benzene (B151609) rings provides further insight into how substituents and molecular linkages influence the crystal lattice. For instance, various studies have determined the crystal structures for numerous derivatives, revealing a wide range of space groups and packing arrangements dictated by the specific intermolecular forces at play. nih.govmdpi.comiucr.org
Table 1: Selected Crystallographic Data for Indole and Related Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Indole | Orthorhombic | Pna2₁ | acs.org |
| 1H-Indole-2-methanol | Monoclinic | P2/c | acs.org |
| Indole-3-acetic acid-1,3,5-trinitrobenzene | - | - | publish.csiro.au |
| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | Orthorhombic | Pna2₁ | mdpi.com |
| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | - | - | iucr.org |
| 1,1′,2,2′-Tetramethyl-3,3′-(4-methoxybenzylidene)di-1H-indole | Monoclinic | P 2₁/n | iucr.org |
The conformation of molecules within a crystal, particularly the relative orientation of different ring systems, is a critical aspect revealed by X-ray diffraction. In derivatives featuring both indole and benzene rings, the dihedral angle between the plane of the indole system and the plane of the benzene ring is a key parameter. This angle is highly sensitive to the nature of the linker between the rings and the presence of other functional groups that can form intra- or intermolecular interactions.
For example, in 1-(2-Methyl-benzyl)-1H-indole-3-carbaldehyde, the benzene ring and the indole system are almost perpendicular, with a dihedral angle of 87.82 (6)°. nih.gov In contrast, the dihedral angle in N-(1H-indol-2-ylmethylidene)-4-methoxyaniline is only 9.89 (5)°, indicating a nearly coplanar arrangement. iucr.org In other, more sterically hindered systems, such as certain phenylsulfonyl derivatives, the indole and benzene rings are found to be nearly orthogonal. iucr.org These variations highlight the conformational flexibility and the significant impact of substitution on the molecular geometry in the solid state.
Table 2: Dihedral Angles in Indole-Benzene Derivatives
| Compound | Dihedral Angle (Indole-Benzene) | Reference |
|---|---|---|
| 1-(2-Methyl-benzyl)-1H-indole-3-carbaldehyde | 87.82 (6)° | nih.gov |
| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | 9.89 (5)° | iucr.org |
| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde (Molecule 1) | 79.08 (6)° | mdpi.com |
| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde (Molecule 2) | 72.83 (5)° | mdpi.com |
| An Indole-Arylpiperazine Derivative (Compound 1) | 44.20 (6)° | nih.gov |
| An Indole-Arylpiperazine Derivative (Compound 2) | 11.2 (9)° | nih.gov |
Precise intermolecular distances and angles are fundamental to understanding the nature and strength of non-covalent interactions that stabilize the crystal lattice. In indole-benzene systems, key interactions include N-H···π, C-H···π, N-H···O, and π-π stacking.
In the crystal structure of pure indole, the strongest interactions are N−H···π contacts, with the shortest distance between the N(1) atom and a C(3) atom of a neighboring molecule being 3.41(1) Å. acs.org In co-crystals like that of indole-3-acetic acid and 1,3,5-trinitrobenzene, significant π-π indole-benzene ring interactions are observed. publish.csiro.au Hydrogen bonds are also critical, with N-H···N distances in some derivatives reported at 3.011(2) Å. acs.org The centroid-centroid distances in π-π stacking interactions are also a key metric; for instance, a distance of 3.592 (4) Å has been observed between pyrrole (B145914) and benzene rings in 1-(2-Methyl-benzyl)-1H-indole-3-carbaldehyde. nih.gov
Table 3: Key Intermolecular Distances in Indole-Benzene Systems
| Interaction Type | Compound System | Distance (Å) | Reference |
|---|---|---|---|
| N-H···π (N···C) | Indole | 3.41(1) | acs.org |
| π-π stacking (centroid-centroid) | 1-(2-Methyl-benzyl)-1H-indole-3-carbaldehyde | 3.592(4) | nih.gov |
| N-H···N | 4-Cyanoindole | 3.011(2) | acs.org |
| O···O (H-bond) | Indole-3-acetic acid-3,5-dinitrobenzoic acid | 2.64 | publish.csiro.au |
| Indole N···O (H-bond) | Indole-based zwitterion dimer | 2.935 | beilstein-journals.org |
Determination of Molecular Conformations within the Co-crystal
Supramolecular Assembly and Crystal Packing Motifs
The arrangement of molecules in the crystal lattice, or crystal packing, is the result of a complex interplay of intermolecular forces. In indole-benzene systems, these forces guide the molecules to form well-defined, repeating supramolecular architectures.
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by specific, non-covalent interactions. For indole derivatives, the hydrogen-bonding capability of the indole N-H group and the π-system of the aromatic rings are primary drivers of assembly. aip.org In systems like benzene-1,3,5-tricarboxamides featuring peripheral indole groups, an inner hydrogen bond network is supplemented by a secondary network involving the indole N-H groups, leading to highly stable helical assemblies. rsc.org The study of indole-2-carboxylic acid on surfaces further reveals how hydrogen bonding between carboxylic acid groups (forming O-H···O dimers) and interactions with the substrate guide the formation of ordered lamellar structures. aip.org
Stacking interactions, particularly π-π stacking, are a dominant feature in the crystal packing of aromatic molecules like indole and benzene. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. In many indole derivatives, molecules arrange into stacks or layers. smolecule.com For instance, indole-3-carbinol (B1674136) forms a characteristic layered motif held together by N–H···π and π···π interactions, resulting in a herringbone packing arrangement. acs.org In other cases, π-π stacking interactions between the tolyl ring of one molecule and the benzene ring of the indole system of another can be the primary driving force for the crystal packing. mdpi.com Theoretical studies confirm that the π-stacked configuration of an indole···benzene dimer is energetically favorable, driven by a combination of electrostatic and dispersion forces. aip.org
Hydrogen bonds are among the most influential interactions in determining the supramolecular architecture of indole-containing crystals. The indole N-H group is a reliable hydrogen bond donor, while various acceptor atoms (such as oxygen or nitrogen) on adjacent molecules can participate in forming robust networks.
Layered Structures and Stacking Arrangements
Analysis of Non-Covalent Interactions in Co-crystals
Non-covalent interactions are the cornerstone of supramolecular chemistry and crystal engineering, dictating the assembly of molecules into ordered, crystalline structures. researchgate.netmdpi.com These forces, though weaker than covalent bonds, are highly directional and specific, including hydrogen bonds, π-π stacking, van der Waals forces, and C–H···π interactions. researchgate.netgoogle.com In multicomponent crystals, such as cocrystals, these interactions govern the mutual recognition between different molecular species, leading to the formation of a unique crystal lattice with distinct physicochemical properties. mdpi.com
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. tubitak.gov.trsciensage.info By mapping properties onto a surface defined by the electron distribution of a molecule, it provides a detailed picture of the molecular environment. The analysis generates three-dimensional (3D) dnorm surfaces, where red spots highlight close-contact interactions that are shorter than the van der Waals radii, indicating significant intermolecular forces like hydrogen bonds. sciensage.inforesearchgate.net
This 3D surface can be summarized into a two-dimensional (2D) fingerprint plot, which provides a quantitative breakdown of the different types of intermolecular contacts. iucr.orgiucr.org Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The resulting plot is unique for each crystal structure and allows for the differentiation and quantification of contributions from various interactions, such as H···H, C···H/H···C, and O···H/H···O contacts. iucr.orgnih.gov
For indole-containing systems, Hirshfeld analysis reveals the specific interactions that stabilize the crystal packing. In a series of cocrystals involving indole-3-acetic acid, for example, the analysis quantifies the percentage of the Hirshfeld surface area corresponding to different short contacts, thereby highlighting the relative importance of each type of interaction in the supramolecular assembly. researchgate.net The plots can distinguish strong hydrogen bonds, which appear as sharp spikes, from weaker and more diffuse van der Waals or π-interactions. nih.gov
Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Indole-Containing Cocrystal System
This table represents typical data obtained from Hirshfeld surface analysis of indole-derivative cocrystals, illustrating the quantitative breakdown of non-covalent interactions. nih.govresearchgate.net
| Interaction Type | Contribution (%) | Description |
| O···H/H···O | 35.9% | Represents hydrogen bonding interactions, often the most significant contributor in cocrystals with appropriate functional groups. |
| H···H | 39.0% | Corresponds to van der Waals forces and is a major contributor due to the abundance of hydrogen atoms on the molecular surface. |
| C···H/H···C | 7.6% | Indicates C-H···π interactions or other weak C-H contacts, crucial for packing efficiency. |
| C···C | 6.1% | Suggests the presence of π-π stacking interactions between aromatic rings. |
| Other Contacts | < 2.0% | Includes minor contributions from other types of interactions. |
Electrostatic and Dispersion Contributions to Lattice Energy
The stability of a molecular crystal is quantified by its lattice energy, which is the energy released when constituent molecules come together from the gas phase to form a crystal lattice. researchgate.netnih.gov This energy can be dissected into several components: electrostatic, dispersion, induction (polarization), and exchange-repulsion. researchgate.netunimi.it Understanding the balance between these contributions is crucial for predicting and designing new crystalline materials.
In cocrystals involving aromatic molecules like indole and benzene, both electrostatic and dispersion forces are significant. researchgate.netacs.org
Electrostatic interactions arise from the permanent charge distributions of the molecules (dipoles, quadrupoles). Indole possesses a permanent dipole moment and a quadrupole moment, which interact with the quadrupole moment of the nonpolar benzene molecule. researchgate.netscribd.com
Dispersion interactions (a component of van der Waals forces) are attractive forces arising from instantaneous fluctuations in electron density and are particularly important between molecules with large, polarizable π-systems. unimi.it
Theoretical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can precisely quantify these energy components. For the indole-benzene dimer, a model for the cocrystal, dispersion energy is the dominant attractive force, but electrostatic interactions also provide a substantial contribution to the binding energy. researchgate.net The final geometry and stability of the complex are determined by the fine balance between these attractive forces and the short-range repulsive forces. researchgate.netunimi.it
Table 2: Calculated Interaction Energy Components for the Indole-Benzene Dimer
This table presents representative data from computational studies dissecting the interaction energies in the indole-benzene complex, which serves as a model for the cocrystal. researchgate.net
| Energy Component | Calculated Value (kJ/mol) | Role in Interaction |
| Electrostatic | -10.5 | Attractive force arising from permanent multipole moments. |
| Dispersion | -21.3 | Dominant attractive force from correlated electron fluctuations. |
| Induction | -4.6 | Attractive force from multipole-induced dipole interactions. |
| Exchange-Repulsion | +19.2 | Short-range repulsive force preventing molecular collapse. |
| Total Interaction Energy | -17.2 | Net binding energy of the dimer. |
The Salt-Cocrystal Continuum in Indole/Benzene-Containing Systems
When a multicomponent crystal is formed from an acid and a base, the resulting solid can be classified as either a salt or a cocrystal. nih.govcrystallizationsystems.com This distinction is based on the location of a proton: in a cocrystal, no proton transfer occurs between the components, whereas in a salt, a complete proton transfer leads to the formation of ions. acs.org
However, the distinction is not always sharp. For acid-base pairs with similar acid dissociation constants (pKa), a "salt-cocrystal continuum" can exist, where the proton is partially transferred or shared between the acid and base. acs.orgnih.gov The outcome is sensitive to both the difference in pKa values (ΔpKa = pKa of base - pKa of acid) and the specific crystalline environment. nih.govacs.org A general guideline, the ΔpKa rule, suggests that a ΔpKa of less than 1 typically results in a cocrystal, while a ΔpKa greater than 3 favors salt formation. nih.gov The intermediate region (1 < ΔpKa < 3) is where the salt-cocrystal continuum is most likely to be observed. crystallizationsystems.comnih.gov
While the 1H-Indole--benzene (1/1) system itself lacks the acidic and basic functional groups to participate in this continuum, the concept is highly relevant for substituted indole systems. For example, cocrystallization of indole derivatives containing a carboxylic acid group (like indole-3-acetic acid) with basic coformers (like aminopyrimidines) directly probes this phenomenon. researchgate.net Depending on the pKa of the chosen basic coformer, the resulting solid can be a cocrystal, a salt, or an intermediate case, demonstrating the tunability of intermolecular interactions in indole-containing systems. researchgate.netacs.org This highlights how modifying the benzene ring or other parts of the indole structure can shift the balance of non-covalent interactions from neutral π-stacking to ionic hydrogen bonding.
Intermolecular Interaction Motifs and Their Energetics
N-H···π Interactions in Indole-Benzene Complexes
The most significant intermolecular force in the indole-benzene dimer is the N-H···π hydrogen bond, where the hydrogen atom of the indole (B1671886) N-H group acts as a hydrogen bond donor and the π-electron cloud of the benzene (B151609) ring serves as the acceptor. researchgate.netresearchgate.net This interaction is stronger than typical van der Waals forces and plays a decisive role in the preferred geometry of the complex. researchgate.net
The existence and nature of the N-H···π interaction in the indole-benzene complex are well-established through a combination of experimental techniques and high-level quantum chemical calculations. researchgate.netresearchgate.net
Experimental Evidence : Infrared-ultraviolet (IR/UV) double resonance spectroscopy has been a key experimental tool. A notable red shift (a shift to lower frequency) in the N-H stretching vibration of the indole molecule upon complexation with benzene provides direct proof of the N-H···π hydrogen bond formation. researchgate.net Fourier transform infrared (FTIR) spectroscopy studies in carbon tetrachloride solutions also confirm the creation of 1:1 complexes where the N-H bond of indole is engaged. researchgate.net Furthermore, Mass Analyzed Threshold Ionization (MATI) experiments have been used to precisely determine the dissociation energy of the complex, reinforcing the hydrogen-bonded nature of the interaction. researchgate.netacs.org
Theoretical Support : A wide range of quantum chemical methods, including Møller-Plesset perturbation theory (MP2), density functional theory (DFT), and the highly accurate coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] method, have been employed to study the complex. acs.orgresearchgate.netresearchgate.net These calculations consistently predict a structure where the indole N-H bond points toward the center of the benzene ring. researchgate.net Theoretical calculations of vibrational frequencies align well with experimental data, and computed interaction energies are in excellent agreement with experimental dissociation energies. researchgate.netacs.org
Both experimental and theoretical studies conclude that the N-H···π hydrogen-bonded structure is the most stable configuration for the indole-benzene complex. acs.orgresearchgate.netaip.org
High-level CCSD(T) calculations, extrapolated to the complete basis set (CBS) limit, identify the N-H/π T-shaped configuration as the global minimum on the potential energy surface, with an interaction energy of -5.62 kcal/mol. acs.orgnih.gov This theoretical value shows strong agreement with experimental data. The experimentally determined dissociation energy (D₀) is 1823 ± 15 cm⁻¹ (approximately 5.2 kcal/mol), and the final stabilization enthalpy is estimated at 5.3 kcal/mol. researchgate.netacs.org This convergence of theoretical and experimental values unequivocally points to the N-H···π bonded structure as the most stable form of the complex. researchgate.netacs.org In gas-phase experiments, this is the only structure observed, as the highly directional N-H group preferentially guides the formation of the hydrogen-bonded T-shaped structure over other possible configurations. aip.org Symmetry-adapted perturbation theory (SAPT) calculations further reveal that this structure benefits from significant electrostatic and dispersion energy contributions. acs.org
Table 1: Interaction Energies for the Indole-Benzene N-H···π Complex
| Method | Interaction Energy (kcal/mol) | Reference |
|---|---|---|
| Experimental (D₀) | -5.22 (1823 ± 15 cm⁻¹) | researchgate.netacs.org |
| Experimental (ΔH) | -5.3 | researchgate.net |
Experimental Evidence and Theoretical Support
π-π Stacking Interactions
In a parallel-displaced (PD) geometry, the two aromatic rings lie in parallel planes but are offset from a direct face-to-face sandwich arrangement. acs.orgresearchgate.net This configuration is generally more favorable than a perfect sandwich structure because it reduces the electrostatic repulsion between the electron-rich π-faces of the rings. rug.nlrsc.org
Theoretical studies have mapped the three-dimensional potential energy surfaces (PESs) for the indole-benzene complex at various vertical separations. acs.orgnih.gov Interestingly, different computational methods can predict slightly different optimal PD configurations. For instance, the MP2 and spin-component-scaled MP2 (SCS-MP2) methods predict different minimum energy structures on the PD potential energy surface. acs.orgnih.gov Higher-level CCSD(T) calculations indicate a preference for the SCS-MP2 predicted geometry over the one found with MP2. acs.orgnih.gov
T-shaped geometries involve a perpendicular arrangement of the two aromatic rings, where the edge of one ring points towards the face of the other. acs.orgresearchgate.net In the indole-benzene complex, the most stable T-shaped geometry is the N-H/π hydrogen-bonded structure, which is the global minimum. acs.org
However, other T-shaped configurations are theoretically possible, such as those involving a C-H bond from benzene pointing towards the π-cloud of indole's pyrrole (B145914) or benzene ring (a C-H···π interaction). acs.orgaip.org Computational analyses have explored these alternative T-shaped structures, but they are found to be less stable than the N-H···π bonded configuration. acs.org The strong preference for the N-H···π geometry is a key feature of the indole-benzene system. aip.org
Table 2: Comparison of Calculated Interaction Energies for Different Geometries
| Geometry | Method | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| N-H/π T-shaped (Global Minimum) | CCSD(T)/CBS | -5.62 | acs.org |
| Benzene Dimer (T-shaped) | CCSD(T)/CBS | -2.46 | researchgate.net |
The strength of the non-covalent interactions in the indole-benzene complex is significantly enhanced by the specific electronic properties of the indole molecule. acs.orgnih.gov Compared to the benzene dimer, the interaction in the indole-benzene complex is considerably stronger. acs.org
This enhancement is attributed to two main factors related to indole's structure:
Extended Aromaticity : Indole has a bicyclic structure with a 10-π electron system, making it more polarizable than benzene. bhu.ac.inwikipedia.org This increased polarizability strengthens the dispersion forces, which are a major attractive component in π-π interactions. acs.org
N-H Bond Polarity : The nitrogen atom in the pyrrolic ring of indole creates a highly polar N-H bond, resulting in a hydrogen atom with a significant partial positive charge. acs.orgrug.nl This makes the hydrogen a much more effective hydrogen bond donor to the negatively charged π-face of benzene, leading to a strong electrostatic attraction. acs.orgacs.org
T-Shaped Geometries
C-H···π Interactions
Noncovalent C-H···π interactions are a recognized force in molecular recognition and are prevalent in biochemical systems. nih.govresearchgate.net These interactions can be modeled using systems like methane-benzene and methane-indole to represent the interplay between aliphatic C-H bonds and aromatic π-systems. nih.govresearchgate.net While π-π stacking interactions are significant in the indole-benzene dimer, the orientation of the molecules also allows for C-H···π contacts. acs.orgmdpi.com
Computational studies using second-order perturbation theory (MP2) with aug-cc-pVDZ and aug-cc-pVTZ basis sets have been employed to calculate the interaction energies of these model complexes. nih.govresearchgate.net For the methane-benzene complex, a prototype for a simple C-H···π interaction, the interaction energy is estimated to be approximately -1.45 kcal/mol. researchgate.net The interaction involves the hydrogen atoms of a C-H bond pointing towards the electron-rich π-face of the aromatic ring. nih.gov The strength of these interactions is influenced by the electronic properties of the aromatic system; electron-rich π systems, like the indole ring, generally form stronger C-H···π interactions. nih.gov
Cation-π Interactions in Related Indole/Benzene Systems
The interaction between a cation and the π-face of an aromatic ring, known as a cation-π interaction, is a powerful noncovalent force crucial in many biological processes. rsc.orgnih.gov The indole-benzene system serves as a foundational model for these interactions, particularly in the context of protein structures where cationic residues like arginine or lysine (B10760008) interact with aromatic residues such as tryptophan. sciforum.netmdpi.com When the indole-benzene complex is ionized, it forms a radical cation where the charge significantly influences the intermolecular forces. researchgate.netacs.org
Computational Assessment of Binding Energies
Various computational methods have been evaluated for their ability to accurately reproduce experimental cation-π binding energies. rsc.orgnih.gov Density Functional Theory (DFT), particularly the M06 functional with a 6-31G(d,p) basis set, has been found to perform well in calculating these energies, even for complex organic cations. nih.gov
In the case of the indole-benzene radical cation, mass-analyzed threshold ionization (MATI) experiments have been used to determine the dissociation energy of the ionic complex with high precision. researchgate.netacs.org These experimental values show excellent agreement with high-level ab initio quantum chemical calculations. researchgate.net For the indole···benzene radical cation, the experimental dissociation energy (D₀) was determined to be 13.1 kcal/mol (4581 ± 10 cm⁻¹). acs.org Theoretical calculations using methods like cp-ωB97X-D have computed this value to be within 5% of the experimental measurement. researchgate.net A final theoretical stabilization enthalpy was estimated at 12.8 kcal/mol, agreeing well with the experimental value. acs.org
The binding energy is significantly stronger in the cationic complex compared to the neutral complex, which has a dissociation energy of about 5.3 kcal/mol. researchgate.net This highlights the substantial energetic contribution of the cation-π interaction.
| Complex | Experimental D₀ (kcal/mol) | Theoretical Stabilization Enthalpy (kcal/mol) |
|---|---|---|
| (Indole···Benzene)⁺ | 13.1 | 12.8 |
| Indole···Benzene (Neutral) | ~5.3 | 5.29 |
Influence of Substituents on Cation-π Interactions
Substituents on the aromatic ring can significantly modulate the strength of cation-π interactions. mdpi.comacs.org This is often explained by the substituent's effect on the electrostatic potential and polarizability of the aromatic π-system. sciforum.netrsc.org
Studies on substituted benzenes and indoles have shown that electron-donating groups generally enhance cation-π binding, while electron-withdrawing groups weaken it. nih.govpolyu.edu.hk For instance, the progressive fluorination of an indole ring, which introduces electron-withdrawing fluorine atoms, has been shown to systematically decrease the cation-π binding energy. nih.gov This "fluorination strategy" is a common method used to experimentally validate the presence and importance of cation-π interactions in biological systems like neuroreceptors. nih.gov
The effect of substituents is not solely due to the polarization of the π-system; direct, through-space electrostatic interactions between the cation and the local dipoles of the substituents also play a primary role. acs.orgrsc.org Computational models that consider the binding of cations like Na⁺ or tetramethylammonium (B1211777) to substituted benzenes and indoles have been developed to quantify these effects. nih.govrsc.org For example, the calculated binding energy of tetramethylammonium is stronger with indole (15.1 kcal/mol) compared to benzene (10.8 kcal/mol), reflecting indole's superior cation-π binding capabilities, which can be further tuned by substituents. nih.gov
| Aromatic Molecule | Binding Energy (kcal/mol) |
|---|---|
| Benzene (mimicking Phenylalanine) | 10.8 |
| Phenol (mimicking Tyrosine) | 12.5 |
| Indole (mimicking Tryptophan) | 15.1 |
Applications As Model Systems in Chemical Biology Research
Modeling Tryptophan-Phenylalanine Aromatic Side Chain Interactions
The interaction between the aromatic side chains of tryptophan and phenylalanine is a recurring motif in protein structures, contributing significantly to their stability. researchgate.net The indole-benzene dimer is considered an archetypal model for this specific interaction, enabling detailed spectroscopic and computational analysis that would be intractable in a full protein context. researchgate.netresearchgate.net These studies aim to characterize the geometry and energetics of the interaction, which is predominantly a mix of π-stacking and N-H···π hydrogen bonding. researchgate.netnih.gov
Experimental techniques, such as UV spectroscopy and infrared-ultraviolet (IR/UV) double resonance spectroscopy, combined with quantum chemical calculations, have been employed to probe the structure of the indole-benzene dimer. nih.govacs.orgresearchgate.net A key finding is the red shift of the indole (B1671886) N-H stretch frequency in the complex, which provides direct evidence for an N-H···π hydrogen bond between the indole N-H group and the π-electron cloud of the benzene (B151609) ring. nih.govacs.org Theoretical investigations reveal a relatively flat potential energy surface with several possible stable structures, including parallel-displaced (PD) and various T-shaped (T) geometries. nih.govacs.orgresearchgate.net By comparing experimental IR spectra with computed spectra for these different configurations, a tilted T-shaped (T') structure has been assigned to the indole-benzene dimer. nih.govacs.org
Computational studies using high-level quantum mechanical methods have quantified the interaction energies of various configurations. nih.govacs.org These calculations have confirmed that the global minimum energy structure is the N-H/π T-shaped configuration, with a significant interaction energy, highlighting the importance of the hydrogen bond in this pairing. nih.govacs.org
| Configuration | Computational Method | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| N-H/π T-shaped (Global Minimum) | CCSD(T)/CBS | -5.62 | nih.govacs.org |
| Parallel Displaced (PD) - SCS-MP2 favored | CCSD(T) | - | nih.govacs.org |
| Parallel Displaced (PD) - MP2 favored | CCSD(T) | Weaker by 0.18 kcal/mol than SCS-MP2 structure | nih.govacs.org |
Insights into Protein Structure Stabilization through Aromatic Interactions
The insights gained from the indole-benzene model system are directly applicable to understanding how proteins fold and maintain their three-dimensional structures. Aromatic-aromatic interactions, like those between tryptophan and phenylalanine, are a major determinant of the stability and folding behavior of proteins. mdpi.com These noncovalent forces, including π-π stacking, cation-π, and CH-π interactions, are critical for both protein structure and protein-ligand binding. acs.org
The indole-benzene model helps to elucidate the electrostatic component of these interactions. acs.org The extended aromatic system of indole and the highly positive hydrogen of its N-H bond enhance the strength of its nonbonded interactions with benzene compared to interactions within a benzene dimer. nih.govacs.org This enhanced interaction strength, driven by both electrostatic and van der Waals forces, explains why Trp-Phe pairings are a significant stabilizing feature in protein architecture. acs.orgnih.gov
Role in Membrane Localization and Orientation
The indole-benzene system also serves as a model for understanding how aromatic amino acid side chains interact with and position themselves within biological membranes. The distinct chemical properties of indole (Trp) and benzene (Phe) lead to markedly different behaviors in the complex, non-uniform environment of a lipid bilayer. nih.govnih.gov Tryptophan residues are known to act as interfacial anchors for membrane proteins, preferentially localizing at the boundary between the hydrophobic core and the polar headgroup region. nih.govacs.org In contrast, phenylalanine is more often found within the hydrophobic core of membrane proteins. acs.org
Molecular dynamics simulations using a model lipid bilayer (POPC) have provided detailed maps of the localization preferences for indole and benzene. nih.gov These studies reveal that indole is strongly attracted to the interfacial region of the lipid bilayer. nih.gov Three primary localization sites for indole have been identified: a major site near the glycerol (B35011) moiety, a weakly bound site near the choline (B1196258) groups of the lipid headgroups, and another weak site in the center of the hydrocarbon core. nih.gov
| Molecule | Primary Localization Site | Secondary Localization Site(s) | General Distribution | Reference |
|---|---|---|---|---|
| Indole (Tryptophan analog) | Interface (near glycerol moiety) | Interface (near choline); Hydrocarbon core (weakly) | Strongly attracted to the interfacial region | nih.gov |
| Benzene (Phenylalanine analog) | Hydrocarbon Core (center) | Interface (near glycerol moiety) | Distributed throughout the bilayer | nih.gov |
The differing localizations of indole and benzene are driven by a combination of hydrophobic and electrostatic forces. nih.gov The transfer of indole from water into the hydrophobic membrane core exhibits a classic hydrophobic effect. nih.gov However, its strong preference for the interface is an enthalpy-driven process. nih.gov Molecular simulations show that several specific electrostatic interactions contribute to indole's interfacial anchoring. nih.gov These include:
Hydrogen Bonding: The N-H group of indole can act as a hydrogen bond donor to the carbonyl oxygen atoms of the lipid ester groups. nih.gov
Cation-π Interactions: The electron-rich π system of the indole ring can interact favorably with the positively charged choline groups of the lipid headgroups. nih.govacs.org
Dipole and Electric Field Interactions: The permanent dipole moment of indole interacts with the strong electric field that exists at the membrane interface. nih.gov
In contrast, benzene lacks the N-H group for hydrogen bonding and has a less pronounced capacity for the other electrostatic interactions that so strongly attract indole to the interface. nih.gov While localization at the glycerol interface is favorable for both aromatic molecules, indole is more strongly driven to this location due to its larger molecular polarizability and its ability to form specific hydrogen bonds. acs.orgbiorxiv.org
Advanced Methodological Approaches in Complex Characterization
Integrated Experimental and Computational Methodologies
A comprehensive understanding of the 1H-Indole-benzene complex is best achieved through the synergy of experimental spectroscopy and high-level quantum chemical calculations. acs.orgnih.gov This integrated approach allows for the validation of theoretical models against experimental data and provides a deeper interpretation of the spectroscopic results.
Experimental techniques like resonance-enhanced two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy provide valuable information on the vibrational frequencies and dissociation energies of both the neutral and cationic forms of the complex. researchgate.netacs.org For instance, the red shift observed in the N-H stretching frequency of indole (B1671886) upon complexation with benzene (B151609) is a direct experimental indicator of an N-H···π hydrogen bond. acs.orgnih.govresearchgate.net
Computational methods, including Møller-Plesset perturbation theory (MP2), coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and density functional theory (DFT) with dispersion corrections, are employed to explore the potential energy surface (PES) of the complex. acs.orgacs.orgnih.gov These calculations help in identifying various stable and metastable geometries, such as T-shaped, parallel-displaced, and tilted structures, and in determining their relative energies. acs.orgacs.org The comparison between calculated and experimental vibrational spectra is crucial for assigning the correct structure of the complex observed in experiments. acs.orgnih.gov
A notable example of this integrated approach was the resolution of the structure of the indole-benzene dimer. While initial computational studies at the MP2 level suggested a preference for a stacked structure, higher-level CCSD(T) calculations and experimental evidence from infrared-ultraviolet (IR/UV) double resonance spectroscopy pointed towards a tilted T-shaped (T') N-H···π hydrogen-bonded geometry as the most stable conformation. acs.orgnih.govresearchgate.netacs.org This highlights the importance of using accurate computational methods benchmarked against experimental data.
Spectroscopic Techniques for Dimer and Cluster Analysis
Several advanced spectroscopic techniques are instrumental in elucidating the structure and dynamics of the 1H-Indole-benzene dimer and larger clusters.
Resonance-Enhanced Two-Photon Ionization (REMPI) is a sensitive technique used to obtain electronic spectra of the complex. researchgate.netresearchgate.net By monitoring the ion signal corresponding to the mass of the indole-benzene dimer, the electronic transitions of the complex can be selectively probed. researchgate.net The observed red shift in the S₀-S₁ electronic origin of indole in the complex compared to the bare indole molecule provides information about the stabilization of the ground state upon complexation. researchgate.net
Infrared-Ultraviolet (IR/UV) Double Resonance Spectroscopy is a powerful tool for obtaining conformer-specific vibrational spectra. acs.orgnih.govresearchgate.net In this technique, a tunable IR laser is used to excite a specific vibrational mode of the complex, and a fixed-frequency UV laser subsequently ionizes the molecule. A dip in the ion signal is observed when the IR laser is resonant with a vibrational transition, providing a vibrational spectrum of the selected isomer. researchgate.net This method was crucial in identifying the N-H···π hydrogen-bonded structure of the indole-benzene dimer by observing the red-shifted N-H stretch frequency. acs.orgnih.gov
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy provides detailed information about the vibrational frequencies of the cation and accurate dissociation energies of the complex. researchgate.netacs.org By analyzing the fragmentation of the complex upon ionization, the binding energy in both the neutral and cationic states can be determined. researchgate.netacs.org
The following table summarizes key spectroscopic data for the 1H-Indole-benzene complex obtained from various studies:
| Spectroscopic Parameter | Experimental Value | Reference |
| Red Shift of Indole S₀-S₁ Origin | 164 cm⁻¹ | researchgate.net |
| Red Shift of Indole N-H Stretch | 46 cm⁻¹ | researchgate.net |
| Dissociation Energy (D₀) of Neutral Complex | 5.2 kcal/mol (1823 ± 15 cm⁻¹) | researchgate.netacs.org |
| Dissociation Energy (D₀) of Cationic Complex | 13.1 kcal/mol (4581 ± 10 cm⁻¹) | researchgate.netacs.org |
| Intermolecular Stretch Frequency (Neutral) | 70 cm⁻¹ | researchgate.netacs.org |
| Intermolecular Stretch Frequency (Cationic) | 95 cm⁻¹ | researchgate.netacs.org |
Computational Protocols for Accurate Interaction Energy Calculation
The accurate calculation of interaction energies in non-covalently bound systems like the 1H-Indole-benzene complex is a significant challenge for computational chemistry. The interaction is governed by a delicate balance of electrostatic, induction, dispersion, and exchange-repulsion forces. acs.org
High-Level Ab Initio Methods: The "gold standard" for calculating interaction energies is the Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) method extrapolated to the complete basis set (CBS) limit. acs.orgnih.gov This approach provides highly accurate results but is computationally very expensive. For the indole-benzene complex, the CCSD(T)/CBS interaction energy for the global minimum N-H/π T-shaped configuration was calculated to be -5.62 kcal mol⁻¹. acs.orgnih.gov
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a valuable tool for dissecting the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. acs.orgnih.gov This analysis provides insight into the nature of the forces holding the complex together. For the T-shaped indole-benzene complex, SAPT analysis reveals the significant contributions of both electrostatic and dispersion interactions. acs.org
Dispersion-Corrected Density Functional Theory (DFT-D): Standard DFT functionals often fail to properly describe long-range dispersion interactions, which are crucial in π-stacked systems. Empirical dispersion corrections, such as those found in the B97-D and PBE1-DCP functionals, have been shown to significantly improve the accuracy of DFT for calculating the structure and interaction energies of the indole-benzene complex. acs.orgnih.gov These methods offer a good balance between accuracy and computational cost.
Basis Sets: The choice of basis set is also critical. Augmented correlation-consistent basis sets, such as aug-cc-pVDZ, are necessary to accurately describe the diffuse electron density involved in non-covalent interactions. acs.orgnih.gov
The following table presents a comparison of interaction energies for different configurations of the 1H-Indole-benzene complex calculated using various theoretical methods.
| Configuration | Method | Interaction Energy (kcal/mol) | Reference |
| N-H/π T-shaped (Global Minimum) | CCSD(T)/CBS | -5.62 | acs.orgnih.gov |
| Parallel Displaced (SCS-MP2) | CCSD(T)/CBS | -5.44 | acs.org |
| Parallel Displaced (MP2) | CCSD(T)/CBS | -5.26 | acs.org |
| N-H···π Bounded Structure | Final Stabilization Enthalpy Estimate | 5.3 | researchgate.netacs.org |
| Cationic N-H···π Bounded Structure | Final Stabilization Enthalpy Estimate | 12.8 | researchgate.netacs.org |
These computational protocols, when used in conjunction with experimental data, provide a robust framework for the detailed characterization of the complex energetic landscape of the 1H-Indole-benzene (1/1) compound.
Conclusion and Future Research Directions
Summary of Key Findings on 1H-Indole--Benzene (1/1) Complexation
The 1H-Indole--benzene (1/1) complex serves as a fundamental model for understanding non-covalent interactions, particularly N-H···π and π-π stacking interactions, which are crucial in biological systems and materials science. researchgate.net Experimental and computational studies have provided significant insights into the structure, stability, and dynamics of this complex.
Spectroscopic and quantum chemical methods have been employed to investigate the neutral and cationic forms of the indole-benzene complex. researchgate.net These studies have determined vibrational frequencies and dissociation energies for both the neutral and ionized complex. researchgate.net A key finding is the competition between a stacked structure, where the aromatic rings are parallel, and a T-shaped or N-H···π hydrogen-bonded structure, where the N-H group of indole (B1671886) points towards the benzene (B151609) ring. researchgate.net While some computational methods initially suggested the stacked structure is more stable, higher-level calculations favor the N-H···π bonded structure. researchgate.net
The dissociation energy of the neutral complex has been experimentally determined, providing a benchmark for theoretical calculations. researchgate.net The remarkable agreement between experimental and theoretical binding energies validates the computational approaches used to study such molecular clusters. researchgate.net These findings are pivotal for understanding the interactions between aromatic side chains of amino acids like tryptophan (containing indole) and phenylalanine (containing benzene) in proteins. researchgate.net
| Interaction Type | Key Characteristics | Relevance |
| N-H···π Interaction | The hydrogen atom of the N-H group in indole interacts with the π-electron cloud of the benzene ring. | This is a significant stabilizing interaction, often favored in the gas phase and crucial for the structure of biological macromolecules. researchgate.net |
| π-π Stacking | The parallel arrangement of the indole and benzene aromatic rings. | This interaction contributes to the stability of DNA, proteins, and supramolecular assemblies. |
Emerging Trends in Supramolecular Co-crystal Design and Interaction Studies
The field of supramolecular chemistry is continually evolving, with new trends in co-crystal design and the study of intermolecular interactions directly impacting research on systems like 1H-Indole--benzene (1/1). Co-crystals, which are crystalline structures containing two or more neutral molecules, are of great interest for their potential to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering the chemical composition of the API. japsonline.comnih.gov
A significant trend is the rational design of co-crystals based on an understanding of supramolecular synthons. nih.govrsc.org These are structural units within supermolecules formed by specific and reliable intermolecular interactions, such as hydrogen bonds and π-stacking. japsonline.comrsc.org The Cambridge Structural Database (CSD) is a powerful tool in this area, allowing researchers to identify recurring interaction patterns and formulate rules for co-former selection. nih.gov
Advanced computational methods, including dispersion-corrected density functional theory (DFT), are becoming increasingly crucial for predicting the structure and stability of co-crystals. researchgate.net These methods allow for the screening of potential co-formers and the elucidation of the subtle interplay of various non-covalent interactions. researchgate.net
Furthermore, the exploration of multi-component crystals, including ternary and quaternary systems, is an expanding frontier. acs.org This involves the challenge of controlling the assembly of multiple components into a single, well-defined crystalline structure. rsc.org The use of halogen bonding, in addition to hydrogen bonding, is also gaining traction as a versatile tool for constructing complex supramolecular architectures. acs.org
Unexplored Areas and Open Questions in 1H-Indole--Benzene (1/1) Research
Despite the progress made, several aspects of the 1H-Indole--benzene (1/1) complex and related systems remain to be explored, presenting exciting opportunities for future research.
One area of interest is the influence of the environment on the structure and stability of the complex. While gas-phase studies provide fundamental data, the behavior of the indole-benzene interaction in different solvents and within the confined spaces of biological macromolecules or synthetic hosts is not fully understood. Research in this direction would provide a more realistic picture of these interactions in their functional context.
The dynamics of the interconversion between the stacked and N-H···π bonded conformers also warrant further investigation. Understanding the energy barrier between these forms and the factors that influence their populations would provide deeper insights into the flexibility and functional adaptability of such non-covalent complexes.
Furthermore, while the 1:1 complex has been the primary focus, the formation and properties of higher-order clusters of indole and benzene are largely unexplored. Investigating these larger assemblies could reveal cooperative effects and new structural motifs.
Finally, the application of the fundamental knowledge gained from the 1H-Indole--benzene (1/1) system to the design of novel materials and functional molecules remains a significant goal. This includes the development of new catalysts, sensors, and drug delivery systems that leverage the specific recognition properties of the indole-benzene interaction. The synthesis and characterization of indole-containing metal complexes is also an active area of research with potential applications in medicine. mdpi.comnih.govpreprints.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-Indole--benzene (1/1), and how can researchers optimize reaction yields?
- Methodology : The Fischer indole synthesis is a foundational method for indole derivatives, involving diazotization of precursors (e.g., 2-naphthylamine) followed by cyclization with ketones like isopropyl methyl ketone . To optimize yields:
- Vary reaction parameters (temperature, catalyst loading, solvent polarity).
- Monitor intermediates via thin-layer chromatography (TLC) and confirm purity via melting point analysis .
- Use high-purity reagents and inert atmospheres to minimize side reactions.
- Data Consideration : Document reaction conditions in a standardized table (e.g., solvent, temperature, yield) for reproducibility .
Q. How should researchers characterize the purity and structural identity of 1H-Indole--benzene (1/1)?
- Methodology : Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons and substituents (e.g., δ 7.0–8.5 ppm for indole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks.
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What safety protocols are critical when handling 1H-Indole derivatives in laboratory settings?
- Protocols :
- Use fume hoods and personal protective equipment (PPE) due to respiratory hazards (H335) and skin irritation risks (H315) .
- Store compounds in airtight containers away from oxidizers.
- Reference safety data sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. How can researchers design experiments to investigate the surface adsorption behavior of 1H-Indole--benzene (1/1) on indoor environmental interfaces?
- Experimental Design :
- Use microspectroscopic imaging (e.g., Raman or AFM) to track adsorption kinetics on materials like drywall or glass .
- Simulate indoor conditions (humidity, temperature) and quantify partitioning coefficients between gas and surface phases .
- Compare results with computational models predicting intermolecular interactions (e.g., van der Waals forces) .
- Data Contradictions : Address discrepancies between lab simulations and real-world data by calibrating environmental variables .
Q. What methodologies resolve contradictions in spectral data interpretation for novel indole-benzene derivatives?
- Resolution Framework :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and isotopic labeling .
- Compare experimental melting points with computational predictions (e.g., ACD/Labs Percepta) to confirm purity .
- Consult crystallographic databases (e.g., Cambridge Structural Database) to resolve stereochemical ambiguities .
Q. How can computational models predict the physicochemical properties of 1H-Indole--benzene (1/1) for drug discovery applications?
- Modeling Workflow :
- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) .
- Predict solubility and logP values via tools like ACD/Labs, validated against experimental HPLC data .
- Incorporate molecular dynamics simulations to study interactions with biological targets .
Q. What frameworks ensure rigorous formulation of research questions for indole-benzene system studies?
- Guidelines : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
